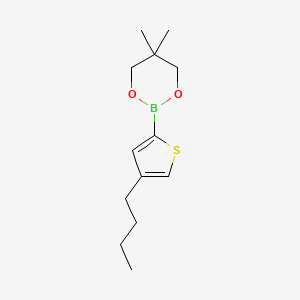

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a dioxaborinane core (a six-membered ring with two oxygen atoms and one boron atom) and a 4-butylthiophen-2-yl substituent. The butylthiophene group introduces a combination of electron-rich aromaticity (due to the thiophene ring) and enhanced solubility in organic solvents (due to the butyl chain).

Properties

CAS No. |

919079-92-8 |

|---|---|

Molecular Formula |

C13H21BO2S |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C13H21BO2S/c1-4-5-6-11-7-12(17-8-11)14-15-9-13(2,3)10-16-14/h7-8H,4-6,9-10H2,1-3H3 |

InChI Key |

LSSIBWAJLPTCSJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Organoboron compound, organic halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Time: The reaction time can vary but generally ranges from a few hours to overnight

Industrial Production Methods

Industrial production of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The boron atom in the dioxaborinane moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophilic organoboron reagent that undergoes transmetalation with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane, highlighting differences in substituents, properties, and applications:

Key Comparison Points :

Substituent Effects: Electron-Withdrawing Groups (F, Cl, NO₂): Fluorinated derivatives (e.g., CAS 225916-39-2) exhibit enhanced electrophilicity at the boron center, improving reactivity in cross-coupling reactions . Heteroaromatic Groups (Thiophene): The target compound’s butylthiophene substituent introduces conjugation and solubility advantages, making it suitable for optoelectronic applications.

Thermal and Chemical Stability :

- Fluorinated and chlorinated derivatives are typically stable under standard laboratory conditions (e.g., CAS 225916-39-2 is stored at room temperature ).

- The butylthiophene group’s extended alkyl chain may enhance thermal stability compared to smaller substituents.

Synthetic Utility :

- Fluorophenyl derivatives are widely used in Suzuki-Miyaura couplings due to their balance of reactivity and stability .

- Methoxy-substituted analogs may require harsher reaction conditions but are valuable for synthesizing electron-rich aromatic systems .

Commercial Availability :

Biological Activity

The compound 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the dioxaborinane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula:

Molecular Weight: 196.07 g/mol

CAS Number: 143805-78-1

The structure features a dioxaborinane core with a butylthiophene substituent, which is significant for its biological interactions. The presence of the thiophene ring may enhance its electronic properties and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds in the dioxaborinane class exhibit various biological activities, including:

- Antitumor Activity: Dioxaborinanes have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Certain derivatives demonstrate effectiveness against bacterial strains.

- Enzyme Inhibition: Some compounds can inhibit specific enzymes, impacting metabolic pathways.

Antitumor Activity

A study investigated the antitumor effects of various dioxaborinanes, including derivatives similar to 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Compound B | HeLa (Cervical Cancer) | 10 | ROS generation |

| 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

Research on antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The proposed mechanisms for the biological activities of 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane include:

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.

- Enzyme Inhibition: Targeting specific kinases or phosphatases involved in cell signaling pathways.

- Interaction with DNA: Potential intercalation or groove binding affecting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.